The molecule contains an indazole ring, a heterocyclic structure present in several bioactive compounds. Indazoles have been explored for their potential antibacterial and anticancer properties . Research on (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide could investigate if it exhibits similar bioactivities.
The molecule also incorporates a pyrimidine ring, another common heterocycle found in numerous drugs. Pyrimidines are known for their diverse pharmacological activities, including roles in antiviral therapy and kinase inhibition . Studies could explore if (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide interacts with specific enzymes or targets relevant to disease processes.
The presence of functional groups like the cyclohexyl moiety and the carboxamide group can influence the molecule's interaction with biological systems. Medicinal chemists could investigate how these groups affect the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound, which is crucial for drug development.
GSK2334470 is a small molecule that serves as a highly specific inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1). This compound has garnered attention due to its potency, with an inhibitory concentration (IC50) of around 10 nM against PDK1, while showing minimal activity against a wide range of other protein kinases, including 93 tested kinases at concentrations up to 500-fold higher . PDK1 plays a crucial role in the activation of various protein kinases involved in important cellular processes, including cell growth, survival, and metabolism.
GSK2334470 primarily functions by inhibiting PDK1, which is integral to the phosphoinositide 3-kinase (PI3K) signaling pathway. The inhibition leads to decreased phosphorylation of downstream targets such as Akt and S6K1. Notably, GSK2334470 has been shown to inhibit T-loop phosphorylation of Akt more effectively in response to stimuli that weakly activate the PI3K pathway, indicating its potential for selective targeting of PDK1 substrates .
The biological activity of GSK2334470 has been extensively studied, particularly in cancer models. It has demonstrated significant antitumor effects in multiple myeloma cell lines, inducing cell cycle arrest and overcoming drug resistance mechanisms. The compound's cytotoxicity is mediated through the inhibition of the PDK1/Akt/mTOR signaling pathway, leading to the activation of apoptotic pathways . In various studies, GSK2334470 has been shown to selectively induce apoptosis in cancer cells without affecting normal cells, highlighting its therapeutic potential .
The synthesis of GSK2334470 involves several steps typical for small molecule development. Although specific synthetic routes are proprietary, general methods for synthesizing similar compounds often include:
GSK2334470 has potential applications primarily in oncology due to its role as a PDK1 inhibitor. It is being explored for:
Interaction studies have demonstrated that GSK2334470 effectively disrupts the activation of PDK1 substrates. This includes significant inhibition of Akt phosphorylation at key residues (Thr308) and downstream targets like mTORC1. Studies show that prolonged exposure is required for effective inhibition of certain substrates like RSK2, indicating distinct kinetics among PDK1 targets . Additionally, GSK2334470 does not significantly alter mTORC2 activity, suggesting selective targeting within the mTOR pathway.
Several compounds share structural or functional similarities with GSK2334470. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism | Specificity | Notable Features |
---|---|---|---|
GSK2334470 | PDK1 Inhibition | Highly selective | Potent against multiple myeloma |
GSK1904529 | PDK1 Inhibition | Selective | Targets different cancer types |
AZD8055 | mTOR Inhibition | Less selective | Broader target range |
PF-4708671 | PDK1 Inhibition | Moderate specificity | Used in various preclinical studies |
MK-2206 | Akt Inhibition | Broad specificity | Directly inhibits Akt rather than upstream |
GSK2334470 stands out due to its high specificity for PDK1 and its ability to induce apoptosis selectively in cancer cells while sparing normal cells . This selectivity may provide therapeutic advantages in treating malignancies with minimal side effects.
GSK2334470 is a complex heterocyclic compound with the molecular formula C25H34N8O and a molecular weight of 462.59 daltons [1] [2] [3]. The compound exhibits a sophisticated molecular architecture characterized by multiple ring systems and stereochemical centers. The systematic chemical name is (3S,6R)-1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide [1] [2].
The molecular structure comprises several distinct structural motifs including an indazole ring system, a pyrimidine core, and a piperidine ring with defined stereochemistry at the 3S and 6R positions [1] [2]. The canonical SMILES representation is CC1CCC(CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)NC)C(=O)NC5CCCCC5 [1]. The compound possesses an InChI Key of QLPHOXTXAKOFMU-WBVHZDCISA-N [6], providing a unique identifier for this specific molecular structure.
The stereochemical configuration is particularly important for biological activity, with the compound displaying an optical rotation of [α]20D = -32.6° (c 1.17, methanol) [31]. This specific three-dimensional arrangement contributes significantly to the compound's selectivity and potency as a kinase inhibitor [10] [25].
GSK2334470 demonstrates variable solubility characteristics depending on the solvent system employed [1] [3] [5]. The compound exhibits excellent solubility in dimethyl sulfoxide, with reported values ranging from 46.3 mg/mL to 90 mg/mL (194.55 mM) [1] [5] [17]. In ethanol, solubility ranges from 6 mg/mL to 90 mg/mL, showing some batch-to-batch variation [5] [17]. The compound is characterized as insoluble in water across multiple sources [1] [5] [17].
Solvent | Solubility (mg/mL) | Solubility (mM) |
---|---|---|
Dimethyl sulfoxide | 46.3-90 | 100-194.55 |
Ethanol | 6-90 | 12.97-194.55 |
Water | Insoluble | Insoluble |
The compound is typically stored as a solid powder at -20°C, though some sources indicate stability at +4°C for shorter periods [3] [6]. Stability testing has demonstrated that the compound can withstand room temperature shipping conditions without degradation [17]. The physical appearance is consistently described as a solid, ranging from off-white to cream-colored powder [4] [6] [21].
Thermal properties remain largely undetermined in published literature, with melting point and boiling point values not established through systematic analysis [20] [21]. The compound requires storage under anhydrous conditions to maintain chemical integrity [6].
High-performance liquid chromatography analysis indicates that GSK2334470 can be obtained with purity levels exceeding 98% when properly synthesized and purified [3]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic signals observed in 1H NMR spectra recorded in deuterated methanol [31].
The 1H NMR spectrum (400 MHz, CD3OD) displays distinct signal patterns: δ 1.16-1.32 (m, 3H), 1.29 (d, J = 6.8 Hz, 3H), 1.34-1.45 (m, 2H), 1.65-1.68 (m, 1H), 1.76-1.81 (m, 5H), 1.85-1.92 (m, 2H), 1.97-2.05 (m, 1H), 2.35-2.42 (m, 1H), 2.97 (s, 3H), 3.11-3.15 (m, 1H), 3.64-3.70 (m, 1H), 4.45-4.65 (bs, 1H), 4.72-4.92 (bs, 1H), 6.45 (s, 1H), 7.52 (dd, J = 8.5, 1.14 Hz, 1H), 7.75 (d, J = 8.3 Hz, 1H), 7.85 (s, 1H) [31].
Mass spectrometric analysis confirms the molecular ion peak at m/z 463 [M+H]+ in electrospray ionization mode [31]. The compound can be monitored and quantified using liquid chromatography-mass spectrometry methods, facilitating both synthetic optimization and analytical verification [31].
Analytical methods for quality control have been developed using high-performance liquid chromatography systems, though specific infrared and ultraviolet-visible spectroscopic data are not extensively documented in the available literature [18]. The compound's spectroscopic profile supports its identification as a substituted heterocyclic system with multiple aromatic and aliphatic components [1] [2].
The structure-activity relationship of GSK2334470 demonstrates exceptional selectivity for 3-phosphoinositide-dependent protein kinase 1 with an IC50 value of approximately 10 nM [1] [3] [10]. This remarkable selectivity is achieved despite testing against 93 other protein kinases, including 13 closely related AGC-kinases, where no significant inhibition was observed at concentrations 500-fold higher [10] [25].
The molecular design incorporates several key structural features that contribute to its biological activity [7]. The indazole moiety with its 3-amino substitution pattern appears critical for binding specificity [1] [2]. The pyrimidine core provides essential hydrogen bonding interactions, while the methylamino substitution at the 2-position modulates selectivity [1] [10].
The stereochemistry at the piperidine ring, specifically the (3S,6R) configuration, plays a crucial role in determining biological activity [1] [31]. This stereochemical arrangement influences the compound's ability to access different subcellular compartments and interact with various protein kinase 1 substrates [10] [25]. Research indicates that GSK2334470 is more effective at inhibiting substrates activated in the cytosol rather than at the plasma membrane [10] [25].
The cyclohexyl group attached to the carboxamide function contributes to the compound's lipophilicity and membrane permeability characteristics [1] [2]. This structural element likely influences the compound's cellular uptake and distribution, affecting its overall pharmacological profile [10].
Molecular modeling studies and crystallographic analyses have provided insights into the binding mode of GSK2334470 within the active site of 3-phosphoinositide-dependent protein kinase 1 [15]. The compound adopts a specific conformation that allows optimal interaction with key amino acid residues in the ATP-binding pocket while avoiding interactions that would lead to cross-reactivity with other kinases [7] [15].
The synthetic route to GSK2334470 involves multiple steps with careful attention to stereochemical control [31]. The synthesis typically begins with the preparation of key intermediates, including substituted pyrimidine derivatives and appropriately functionalized piperidine precursors [31].
A critical intermediate in the synthesis is 4,6-dichloro-N-methyl-2-pyrimidinamine, which is prepared through treatment of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with methylamine in ethyl acetate [31]. This reaction proceeds at controlled temperature (5-10°C) over 25 minutes, followed by ambient temperature stirring for one hour [31].
The stereochemically defined piperidine component is often derived from methyl (3S,6R)-6-methyl-3-piperidinecarboxylate L-(+)-tartaric acid salt, which provides the required chirality [31]. This intermediate undergoes several transformations including protection-deprotection sequences and coupling reactions to install the cyclohexyl carboxamide functionality [31].
The final coupling step typically involves the union of the pyrimidine core with the indazole-containing fragment under appropriate conditions [31]. This step requires careful optimization to achieve high yields while maintaining the stereochemical integrity of the final product [31].
Purification protocols often involve crystallization techniques, with the final product isolated as a cream-colored solid after appropriate workup and drying procedures [31]. The synthetic route allows for the preparation of sufficient quantities for biological evaluation while maintaining consistent stereochemical purity [31].
Chemical derivatization studies have explored modifications to various portions of the GSK2334470 scaffold [8] [9]. These structure-activity relationship investigations have examined alternatives to the indazole ring system, variations in the pyrimidine substitution pattern, and modifications to the piperidine stereochemistry [8] [9]. Such studies have provided valuable insights into the molecular requirements for potent and selective kinase inhibition while identifying potential backup compounds with improved properties [8] [9].
GSK2334470 functions as an adenosine triphosphate-competitive inhibitor of 3-phosphoinositide-dependent protein kinase 1 [1]. The compound demonstrates a classical Type I inhibitor profile, binding to the adenosine triphosphate-binding pocket of PDK1 in the active conformation of the kinase [2]. This competitive binding mechanism results in the displacement of adenosine triphosphate from its natural binding site, effectively preventing the phosphoryl transfer reaction that is essential for PDK1 catalytic activity [1] [3].
The ATP-competitive nature of GSK2334470 has been confirmed through extensive biochemical characterization studies that demonstrate the compound's ability to compete directly with adenosine triphosphate for binding to the kinase active site [1]. Unlike allosteric inhibitors that bind to distinct regulatory sites, GSK2334470 occupies the highly conserved adenosine triphosphate-binding cleft, which explains both its potent inhibitory activity and its selectivity profile against PDK1 compared to other protein kinases [1] [2].
The inhibitor's binding mode involves interactions with key residues within the adenosine triphosphate-binding pocket, including those in the hinge region that normally coordinate with the adenine ring of adenosine triphosphate [1]. This competitive binding effectively blocks the productive binding of adenosine triphosphate, preventing the conformational changes necessary for catalytic activity and substrate phosphorylation [1] [3].
GSK2334470 exhibits exceptional binding affinity for PDK1, with IC50 values consistently reported in the low nanomolar range across multiple independent studies [1] [3] [2]. The primary IC50 value for PDK1 inhibition has been determined to be approximately 10 nanomolar, with some studies reporting values as low as 2.5 nanomolar under optimized biochemical assay conditions [1] [2]. These IC50 determinations were conducted using standardized enzymatic assays that measure the inhibition of PDK1 kinase activity toward synthetic peptide substrates [1].
The binding affinity parameters demonstrate remarkable consistency across different experimental conditions and research groups. The Chemical Probes Portal reports a potency value of 2.5 nanomolar based on biochemical assay data, while the seminal characterization study by Najafov and colleagues consistently reports IC50 values of approximately 10 nanomolar [1] [2]. This level of potency places GSK2334470 among the most potent PDK1 inhibitors developed to date [1] [2].
In cellular contexts, GSK2334470 demonstrates activity across a concentration range of 30 nanomolar to 1 micromolar, depending on the specific cellular readout and experimental conditions [2]. This cellular activity range reflects the compound's ability to effectively inhibit PDK1 signaling pathways in intact cells, with the higher concentrations required in cellular systems accounting for factors such as cellular uptake, protein binding, and competing adenosine triphosphate concentrations [2].
While direct X-ray crystallographic structures of GSK2334470 in complex with PDK1 have not been extensively reported in the literature, the structural basis for PDK1 inhibition by ATP-competitive compounds has been well-characterized through high-resolution crystal structures of the PDK1 catalytic domain [4] [5]. The PDK1 kinase domain adopts the canonical bilobal protein kinase fold, with the adenosine triphosphate-binding site located in the cleft between the N-terminal and C-terminal lobes [4].
The crystal structure of PDK1 in complex with adenosine triphosphate reveals the key structural features that govern inhibitor binding [4]. The adenosine triphosphate-binding pocket is formed by conserved residues including those in the glycine-rich loop, the hinge region, and the catalytic loop [4]. These structural elements create a well-defined binding site that can accommodate ATP-competitive inhibitors such as GSK2334470 [4].
Structural studies have demonstrated that PDK1 can adopt different conformational states, ranging from open to closed conformations, which may influence inhibitor binding and selectivity [4]. The structure of PDK1 reveals an intermediate conformational state between the fully open and closed forms observed in other AGC kinases, which may contribute to the unique binding properties of GSK2334470 [4].
The exceptional selectivity of GSK2334470 for PDK1 over other protein kinases results from specific molecular interactions within the adenosine triphosphate-binding pocket that are unique to PDK1 [1] [2]. The compound demonstrates greater than 1,000-fold selectivity for PDK1 when tested against panels of 285 protein kinases, with only 24 kinases showing greater than 50 percent inhibition at concentrations 1,000-fold higher than the PDK1 IC50 [2].
The molecular basis for this selectivity likely involves specific amino acid residues within the PDK1 adenosine triphosphate-binding site that provide optimal contacts for GSK2334470 binding [1]. The indazole ring system of GSK2334470 appears to form critical hydrogen bonding interactions with hinge region residues, while the pyrimidine and piperidine moieties contribute to the overall binding affinity and selectivity profile [6] [2].
Structure-activity relationship studies conducted during the development of GSK2334470 revealed that specific structural features of the compound are essential for both potency and selectivity [7] [8]. The aminoindazole scaffold was identified through fragment-based drug discovery approaches and subsequent structure-based optimization using iterative X-ray crystallography studies of related PDK1 inhibitor complexes [8]. The cyclohexylcarboxamide moiety contributes to binding affinity while the methylamino-pyrimidine linker provides the appropriate geometry for optimal interactions with the PDK1 active site [8].
The enzyme kinetics of GSK2334470 inhibition of PDK1 follow classical competitive inhibition patterns consistent with the compound's ATP-competitive mechanism of action [1]. Detailed kinetic analysis reveals that GSK2334470 effectively competes with adenosine triphosphate for binding to the PDK1 active site, resulting in an increase in the apparent Km for adenosine triphosphate without affecting the maximum velocity (Vmax) of the reaction [1].
The inhibition kinetics demonstrate rapid binding and slow dissociation characteristics, which contribute to the compound's effectiveness in cellular systems [9]. Time-course studies of PDK1 substrate phosphorylation in cells treated with GSK2334470 reveal rapid inhibition of most PDK1 substrates, with complete suppression of SGK and S6K1 phosphorylation observed within minutes of treatment [1] [3].
Interestingly, the kinetics of inhibition vary significantly among different PDK1 substrates, reflecting the distinct mechanisms by which PDK1 phosphorylates its various targets [1] [3]. For substrates such as SGK isoforms and S6K1, which require docking interactions with the PDK1 PIF-pocket, GSK2334470 demonstrates rapid and potent inhibition [1]. In contrast, AKT phosphorylation shows more variable sensitivity to GSK2334470, with the degree of inhibition depending on the strength of the stimulating signal and the cellular context [1] [3].
The compound shows particularly effective inhibition of PDK1 substrates that are activated in the cytosol rather than at the plasma membrane [1]. This selectivity pattern reflects the fact that GSK2334470 is more effective at inhibiting PDK1 when the kinase is not strongly localized to membrane compartments through its pleckstrin homology domain interactions with phosphoinositides [1]. Studies using PDK1 mutants lacking the pleckstrin homology domain confirm that GSK2334470 inhibits these forms of PDK1 more potently than full-length PDK1, particularly for AKT phosphorylation [1].